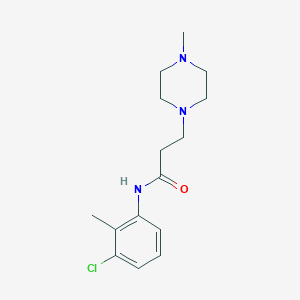![molecular formula C17H17NO5 B5814879 (4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5814879.png)
(4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid, also known as MPAPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPAPA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In
科学的研究の応用
(4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of amyloid-β peptides.
作用機序
The mechanism of action of (4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. This compound has been shown to selectively inhibit COX-2, which is the isoform responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using (4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid in lab experiments is its selectivity for COX-2 inhibition, which can reduce the risk of side effects associated with non-selective COX inhibitors. However, this compound has a relatively short half-life, which can limit its effectiveness in some experimental settings.
将来の方向性
There are several potential future directions for the study of (4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research could explore the potential use of this compound in combination with other drugs for the treatment of cancer or Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成法
(4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid can be synthesized through a multistep process starting from commercially available ibuprofen. The synthesis involves the conversion of ibuprofen to 4-bromo-2-fluorobenzene, followed by the coupling reaction with 4-aminophenol and subsequent acetylation with 4-methoxybenzoyl chloride. The final step involves the amidation of the resulting product with 2-(4-aminophenoxy)acetic acid.
特性
IUPAC Name |
2-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-14-6-2-12(3-7-14)10-16(19)18-13-4-8-15(9-5-13)23-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQVDHTZMNBMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814796.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)

![4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5814821.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5814847.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane](/img/structure/B5814868.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide](/img/structure/B5814875.png)
![4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5814882.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5814885.png)
![4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814891.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)